4-[5-(4-bromophenyl)-1H-imidazol-2-yl]piperidine
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Overview
Description
4-[5-(4-Bromophenyl)-1H-imidazol-2-yl]piperidine is a complex organic compound that features a bromophenyl group attached to an imidazole ring, which is further connected to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(4-bromophenyl)-1H-imidazol-2-yl]piperidine typically involves multi-step organic reactions. One common method starts with the bromination of phenyl imidazole to introduce the bromine atom at the para position. This is followed by the formation of the imidazole ring through cyclization reactions involving appropriate precursors. The final step involves the attachment of the piperidine ring via nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-[5-(4-bromophenyl)-1H-imidazol-2-yl]piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine: Medically, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological disorders due to its piperidine moiety.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[5-(4-bromophenyl)-1H-imidazol-2-yl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group enhances its binding affinity, while the imidazole and piperidine rings contribute to its overall stability and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 4-(4-Bromophenyl)-1H-imidazole
- 1-(4-Bromophenyl)piperidine
- 4-(4-Fluorophenyl)-1H-imidazole
Comparison: Compared to similar compounds, 4-[5-(4-bromophenyl)-1H-imidazol-2-yl]piperidine is unique due to the presence of both the imidazole and piperidine rings This dual functionality allows for a broader range of chemical reactions and biological interactions
Properties
CAS No. |
1153102-64-7 |
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Molecular Formula |
C14H16BrN3 |
Molecular Weight |
306.20 g/mol |
IUPAC Name |
4-[5-(4-bromophenyl)-1H-imidazol-2-yl]piperidine |
InChI |
InChI=1S/C14H16BrN3/c15-12-3-1-10(2-4-12)13-9-17-14(18-13)11-5-7-16-8-6-11/h1-4,9,11,16H,5-8H2,(H,17,18) |
InChI Key |
ZLTOWNBGCDROJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=C(N2)C3=CC=C(C=C3)Br |
Purity |
95 |
Origin of Product |
United States |
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